2-chloro-6-(trifluoromethoxy)benzyl alcohol

Lipophilicity Drug Design Membrane Permeability

2-Chloro-6-(trifluoromethoxy)benzyl alcohol (CAS 1261791-09-6) is a fluorinated aromatic benzyl alcohol with the molecular formula C8H6ClF3O2 and a molecular weight of 226.58 g/mol. The compound features a primary alcohol (-CH2OH) functionality at the benzylic position, a chloro substituent at the 2-position, and a trifluoromethoxy (-OCF3) group at the 6-position on the phenyl ring.

Molecular Formula C8H6ClF3O2
Molecular Weight 226.58
CAS No. 1261791-09-6
Cat. No. B2525225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-(trifluoromethoxy)benzyl alcohol
CAS1261791-09-6
Molecular FormulaC8H6ClF3O2
Molecular Weight226.58
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CO)OC(F)(F)F
InChIInChI=1S/C8H6ClF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-3,13H,4H2
InChIKeyQITKDFUMVLOUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-(trifluoromethoxy)benzyl alcohol (CAS 1261791-09-6) - Overview and Procurement Context


2-Chloro-6-(trifluoromethoxy)benzyl alcohol (CAS 1261791-09-6) is a fluorinated aromatic benzyl alcohol with the molecular formula C8H6ClF3O2 and a molecular weight of 226.58 g/mol . The compound features a primary alcohol (-CH2OH) functionality at the benzylic position, a chloro substituent at the 2-position, and a trifluoromethoxy (-OCF3) group at the 6-position on the phenyl ring . It is categorized as a fluorinated aromatic alcohol and phenol, with predicted physicochemical properties including a density of 1.5±0.1 g/cm3, a boiling point of 226.5±35.0 °C at 760 mmHg, and an ACD/LogP of 2.81 [1]. The compound is supplied commercially in research quantities (250 mg, 1 g, up to 25 g scales) with purity specifications typically ranging from 95% to 98%, and is classified as an irritant (H315, H319, H335) .

Why 2-Chloro-6-(trifluoromethoxy)benzyl alcohol (CAS 1261791-09-6) Cannot Be Interchanged with Unsubstituted or Positionally Isomeric Analogs


2-Chloro-6-(trifluoromethoxy)benzyl alcohol is not functionally interchangeable with other trifluoromethoxy-substituted benzyl alcohols, nor with chloro-substituted analogs lacking the -OCF3 group, due to the synergistic electron-withdrawing effects and steric constraints imposed by the ortho-chloro and ortho-trifluoromethoxy substitution pattern. The concurrent presence of the chloro substituent at the 2-position and the trifluoromethoxy group at the 6-position creates a distinct ortho,ortho-disubstituted aromatic system that modulates both the nucleophilicity of the benzylic alcohol for downstream derivatization and the electronic activation of the aromatic ring toward nucleophilic aromatic substitution (SNAr) reactions . Positional isomers (e.g., 3-chloro-4-(trifluoromethoxy)benzyl alcohol, 4-chloro-2-(trifluoromethoxy)benzyl alcohol, or 5-chloro-2-(trifluoromethoxy)benzyl alcohol) exhibit different LogP values and distinct steric accessibility of the chlorine for cross-coupling . Unsubstituted 3-(trifluoromethoxy)benzyl alcohol (CAS 50823-90-0) lacks the chloro leaving group entirely, rendering it unsuitable for applications requiring subsequent SNAr diversification . The following evidence quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 2-Chloro-6-(trifluoromethoxy)benzyl alcohol (CAS 1261791-09-6) vs. Comparators


Lipophilicity (LogP) Differentiation: 2-Chloro-6-(trifluoromethoxy)benzyl alcohol vs. Unsubstituted 3-(Trifluoromethoxy)benzyl alcohol

The introduction of a chloro substituent ortho to the trifluoromethoxy group significantly increases lipophilicity. 2-Chloro-6-(trifluoromethoxy)benzyl alcohol exhibits an ACD/LogP of 2.81, while the unsubstituted comparator 3-(trifluoromethoxy)benzyl alcohol (CAS 50823-90-0) has a predicted LogP of approximately 1.8-2.0 based on its lower molecular weight (192.14 vs. 226.58) and absence of the chloro substituent [1]. This LogP increase of approximately 0.8-1.0 units corresponds to roughly a 6- to 10-fold increase in partition coefficient, which is a meaningful difference for membrane permeability and bioavailability considerations in medicinal chemistry applications .

Lipophilicity Drug Design Membrane Permeability

Synthetic Efficiency: Benzylic Alcohol vs. Benzylic Halide Activation for SN2 Reactions

2-Chloro-6-(trifluoromethoxy)benzyl alcohol (MW 226.58) can be directly employed in Mitsunobu reactions, esterifications, or converted to the corresponding chloride or bromide in a single step. In contrast, the corresponding benzylic halides—2-chloro-6-(trifluoromethoxy)benzyl chloride (CAS 1261442-92-5, MW 245.03) and 2-chloro-6-(trifluoromethoxy)benzyl bromide (CAS 1261822-79-0, MW 289.48)—represent the activated forms that require an additional synthetic step from the alcohol precursor [1]. The benzyl alcohol itself serves as a more versatile and atom-economical starting material: it can be oxidized to the corresponding benzaldehyde (2-chloro-6-(trifluoromethoxy)benzaldehyde) in one step using oxidizing agents such as KMnO4 or CrO3, whereas starting from the halide would require a two-step sequence (hydrolysis followed by oxidation) to achieve the same product .

Synthetic Efficiency Step Economy Nucleophilic Substitution

Ortho,Ortho-Disubstitution Pattern: Distinct SNAr Reactivity Profile vs. Positional Isomers

The 2-chloro-6-(trifluoromethoxy) substitution pattern creates a unique ortho,ortho-disubstituted aromatic system where the chloro leaving group is positioned adjacent to both the benzylic alcohol and the trifluoromethoxy group. This sterically congested environment modulates the reactivity of the chloro substituent in SNAr reactions. According to structure-activity principles for halogenated aromatics, the ortho-chloro substituent in 2-chloro-6-(trifluoromethoxy)benzyl alcohol experiences greater steric shielding compared to meta- or para-chloro positional isomers such as 3-chloro-4-(trifluoromethoxy)benzyl alcohol (CAS 56456-48-5) or 5-chloro-2-(trifluoromethoxy)benzyl alcohol (CAS 874821-52-0), where the chloro group is less sterically hindered . This steric differentiation translates to distinct reaction rates and selectivity outcomes in nucleophilic displacement and cross-coupling reactions, enabling chemoselective transformations when both chloro and benzylic functionalities are present .

Nucleophilic Aromatic Substitution Cross-Coupling Steric Effects

Trifluoromethoxy Group Metabolic Stability Enhancement: Class-Level Evidence

The trifluoromethoxy (-OCF3) group is a well-established metabolically stable bioisostere of the methoxy (-OCH3) group. In compounds containing the -OCF3 moiety, the strong electron-withdrawing nature of the trifluoromethoxy substituent reduces susceptibility to oxidative O-demethylation by cytochrome P450 enzymes, a common metabolic clearance pathway for methoxy-substituted aromatics . This class-level property has been documented for trifluoromethoxybenzyl alcohol derivatives in agrochemical applications, where the -OCF3 group contributes to increased field persistence and efficacy compared to non-fluorinated analogs [1]. While direct comparative metabolic stability data for 2-chloro-6-(trifluoromethoxy)benzyl alcohol itself are not available, the presence of the -OCF3 group in combination with the chloro substituent is expected to confer enhanced metabolic stability relative to compounds bearing methoxy or non-fluorinated alkoxy substituents, a consideration relevant for both pharmaceutical lead optimization and agrochemical active ingredient design [2].

Metabolic Stability Fluorinated Building Blocks Drug Metabolism

Research and Industrial Application Scenarios for 2-Chloro-6-(trifluoromethoxy)benzyl alcohol (CAS 1261791-09-6)


Synthesis of Fluorinated Pharmaceutical Intermediates Requiring Enhanced Lipophilicity

The compound serves as a versatile building block for constructing drug-like molecules where increased LogP (2.81) is desired for improved membrane permeability [1]. The benzylic alcohol can be oxidized to the corresponding aldehyde or coupled directly via Mitsunobu reactions to install the 2-chloro-6-(trifluoromethoxy)benzyl moiety onto pharmacophores. This is particularly relevant for central nervous system (CNS) drug discovery programs and antibacterial/antiviral agent development, where the metabolically stable -OCF3 group and the chloro substituent provide both electronic modulation and a handle for further diversification . The compound's lipophilicity advantage (ΔLogP ≈ +0.8 to +1.0 over unsubstituted 3-(trifluoromethoxy)benzyl alcohol) supports its selection over less lipophilic analogs in medicinal chemistry campaigns targeting intracellular or membrane-associated targets.

Agrochemical Intermediate for Herbicide and Fungicide Development

As a trifluoromethoxy-substituted benzyl alcohol, this compound is applicable as an intermediate in the synthesis of fluorinated agrochemical active ingredients. The -OCF3 group confers metabolic stability and enhanced field persistence, while the chloro substituent provides a site for further functionalization via cross-coupling or nucleophilic substitution [1]. Trifluoromethoxybenzyl alcohols have established utility in developing herbicides and fungicides with improved efficacy and reduced application rates . The ortho,ortho-disubstituted pattern of 2-chloro-6-(trifluoromethoxy)benzyl alcohol may impart distinct steric properties that influence binding to target enzymes in pest or fungal species compared to meta- or para-substituted positional isomers, offering potential selectivity advantages in lead optimization.

Precursor to 2-Chloro-6-(trifluoromethoxy)benzaldehyde via Direct Oxidation

The benzylic alcohol functionality enables direct, single-step oxidation to 2-chloro-6-(trifluoromethoxy)benzaldehyde using standard oxidizing agents such as KMnO4 or CrO3 [1]. The aldehyde is a valuable intermediate for subsequent transformations including reductive amination, Grignard additions, and aldol condensations. This contrasts with benzylic halide starting materials (e.g., 2-chloro-6-(trifluoromethoxy)benzyl chloride or bromide), which would require hydrolysis prior to oxidation, adding an extra synthetic step and reducing overall yield . The ability to directly access the aldehyde with minimal step count improves process efficiency for both laboratory-scale research and larger-scale production of downstream intermediates.

Building Block for SNAr Diversification in Parallel Synthesis

The chloro substituent at the 2-position provides a reactive handle for nucleophilic aromatic substitution (SNAr) reactions with amines, alkoxides, or thiols, enabling rapid diversification of the aromatic core while retaining the trifluoromethoxy group and the benzylic alcohol functionality [1]. The electron-withdrawing -OCF3 group activates the ring toward nucleophilic attack, while the ortho,ortho-disubstituted geometry creates a sterically defined environment that influences reaction selectivity and rates compared to less congested positional isomers . This combination of activation and steric control makes the compound particularly suitable for parallel synthesis libraries in medicinal chemistry hit-to-lead optimization, where controlled diversification at the chloro position is desired while preserving the metabolically stable -OCF3 moiety.

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